2-(2-iodoethyl)isoindoline-1,3-dione
Overview
Description
2-(2-Iodoethyl)isoindoline-1,3-dione is a chemical compound with the molecular formula C10H8INO2 and a molecular weight of 301.08 g/mol It is characterized by the presence of an isoindoline-1,3-dione core structure with an iodoethyl substituent at the 2-position
Mechanism of Action
Target of Action
The primary target of 2-(2-iodoethyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in the regulation of mood, motivation, and attention.
Mode of Action
The compound interacts with the dopamine receptor D2 at its allosteric binding site
Biochemical Pathways
The affected pathways are likely related to dopamine signaling, given the compound’s interaction with the dopamine receptor D2 . The downstream effects of this interaction could potentially influence mood, motivation, and attention, although more research is needed to confirm these effects.
Pharmacokinetics
The compound’s affinity for the dopamine receptor d2 and some pharmacokinetic parameters were predicted in silico
Result of Action
One study suggested that isoindolines, a family of compounds to which this compound belongs, may have potential applications as antipsychotic agents . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-iodoethyl)isoindoline-1,3-dione typically involves the reaction of N-hydroxyethylphthalimide with iodine in the presence of a suitable base . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: N-hydroxyethylphthalimide
Reagent: Iodine
Base: Suitable base (e.g., potassium carbonate)
Solvent: Typically an organic solvent such as dichloromethane
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Iodoethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions are less commonly reported but may include standard oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield new amine derivatives, while condensation reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
2-(2-Iodoethyl)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of bioactive molecules, including potential antipsychotic agents and compounds with activity against neurodegenerative diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic structures, which are valuable in drug discovery and development.
Biological Studies:
Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Comparison with Similar Compounds
2-(2-Iodoethyl)isoindoline-1,3-dione can be compared with other similar compounds, such as:
Phthalimide: A structurally related compound with similar reactivity but lacking the iodoethyl substituent.
N-Substituted Isoindoline-1,3-diones: Compounds with various substituents at the nitrogen atom, which can exhibit different biological activities and chemical reactivity.
3,4-Pyridinedicarboximide Derivatives: Compounds with a similar core structure but different substituents, which can be used to study structure-activity relationships and optimize biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-(2-iodoethyl)isoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUTXBXKJDBQOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCI | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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